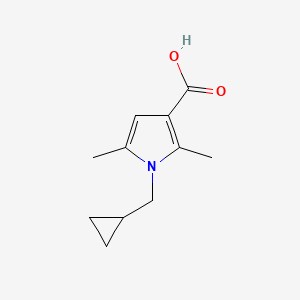

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a cyclopropylmethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position of the pyrrole ring. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-10(11(13)14)8(2)12(7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPSDSAYDMWHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2CC2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953906-47-3 | |

| Record name | 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Scientific Research Applications

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropylmethyl group can engage in π-stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bulk and Lipophilicity: The benzyl and diethoxyphenyl analogs exhibit higher molecular weights and lipophilicity due to aromatic substituents, which may enhance membrane permeability but reduce solubility .

Synthetic Pathways: Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate () is synthesized via esterification of the corresponding carboxylic acid using p-toluenesulfonic acid in ethanol, suggesting analogous routes for related pyrrole derivatives .

Biological Activity

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 953906-47-3) is a compound of increasing interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with cyclopropylmethyl and dimethyl substituents along with a carboxylic acid functional group. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol. The structural arrangement allows for diverse interactions with biological targets, potentially influencing various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 953906-47-3 |

| IUPAC Name | 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

The biological activity of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-stacking Interactions : The cyclopropylmethyl group can engage in π-stacking interactions with aromatic residues in proteins, influencing the conformational dynamics of the target.

These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent inhibition against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.5 |

| Compound B | HCT116 | 0.8 |

| 1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | HepG2 | TBD |

Note: Specific IC50 values for the compound are still being determined.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. For example:

- Inhibition of Cytokine Production : Compounds analogous to this pyrrole derivative have been shown to reduce levels of IL-6 and TNF-alpha in vitro.

Case Studies

A notable case study investigated the effects of a structurally related compound on inflammatory pathways in murine models. The study found that treatment significantly reduced paw swelling and levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl groups are introduced via alkylation of pyrrole precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Intermediates are characterized using:

- ¹H/¹³C NMR : Key signals include the cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and pyrrole ring protons (δ ~6.4–6.5 ppm) .

- LCMS : To confirm molecular ion peaks (e.g., m/z 241–284 [M+H]⁺ for analogous pyrrole derivatives) .

- TLC : For monitoring reaction progress and purity .

Q. How is the purity and stability of the compound assessed in experimental settings?

- Methodology :

- HPLC/GC : Quantify purity (>95% typically required for research-grade material) .

- Stability Studies : Store at RT in inert atmospheres; monitor degradation via periodic NMR or LCMS to detect hydrolysis or oxidation .

Q. What are the critical physical and chemical properties relevant to handling and solubility?

- Key Properties :

- Molecular Weight : ~249.7 g/mol (analogous compounds) .

- Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane (critical for biological assays) .

- Melting Point : ~201–203°C (based on structurally similar pyrrole-carboxylic acids) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Strategies :

- Catalytic Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) improves yield; recrystallization from ethanol enhances purity .

- Reaction Monitoring : Real-time FTIR to track carbonyl group formation (e.g., carboxylic acid at ~1689 cm⁻¹) .

Q. How are contradictions in NMR or X-ray crystallography data resolved during structural elucidation?

- Approaches :

- Dynamic NMR : Detect rotational barriers in cyclopropyl groups causing signal splitting .

- DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian or ORCA) .

- SHELX Refinement : For crystallographic data, use SHELXL to resolve disorder in cyclopropylmethyl moieties .

Q. What computational tools predict the compound’s reactivity or binding affinity in biological systems?

- Methods :

- Docking Studies (AutoDock/Vina) : Model interactions with enzymes like Notum carboxylesterase, a target for pyrrole derivatives .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

- MD Simulations (GROMACS) : Assess stability of the cyclopropyl group in hydrophobic binding pockets .

Key Considerations for Researchers

- Safety : Handle with nitrile gloves; avoid inhalation (no toxicity data available, but structural analogs show acute toxicity) .

- Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst lot) to mitigate batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.